molecular formula C23H18ClN3O4 B2510540 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile CAS No. 931317-88-3

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile

Cat. No.: B2510540
CAS No.: 931317-88-3
M. Wt: 435.86
InChI Key: IXUJYTWINBHXJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a furan-2-yl moiety at position 2, and a [(4-methoxyphenyl)methyl]amino group at position 5. The furan ring is further functionalized at position 5 with a (4-chlorophenoxy)methyl group.

Molecular Formula: C₂₃H₁₈ClN₃O₄
Molecular Weight: 443.86 g/mol
Key Features:

  • Oxazole core: Provides rigidity and π-conjugation.
  • 4-Chlorophenoxy group: Enhances lipophilicity and stability.
  • 4-Methoxyphenylmethylamino group: Introduces hydrogen-bonding capacity and bulk.

Properties

IUPAC Name

2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-5-[(4-methoxyphenyl)methylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4/c1-28-17-6-2-15(3-7-17)13-26-22-20(12-25)27-23(31-22)21-11-10-19(30-21)14-29-18-8-4-16(24)5-9-18/h2-11,26H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUJYTWINBHXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde

The furan precursor is synthesized via Vilsmeier-Haack formylation of 5-[(4-chlorophenoxy)methyl]furan.

Procedure :

  • Chloromethylation : Furan-2-methanol reacts with 4-chlorophenol in the presence of paraformaldehyde and HCl gas, yielding 5-[(4-chlorophenoxy)methyl]furan.
  • Formylation : The product is treated with POCl₃ and DMF at 0–5°C, followed by hydrolysis to afford the aldehyde.

Key Data :

Parameter Value
Yield 78%
Characterization $$ ^1H $$ NMR (CDCl₃): δ 9.82 (s, 1H, CHO), 7.35 (d, 2H, Ar-H), 6.92 (d, 2H, Ar-H), 6.52 (d, 1H, furan-H), 5.21 (s, 2H, CH₂)

Construction of the Oxazole-4-carbonitrile Core

Copper-Mediated Radical Cyclization

Adapting the protocol from Xu et al., the oxazole ring is formed via a radical coupling mechanism using acetophenone derivatives and potassium ferricyanide.

Procedure :

  • Reaction Setup : 5-[(4-Chlorophenoxy)methyl]furan-2-carbaldehyde (1.0 equiv), ammonium acetate (2.0 equiv), and K₃[Fe(CN)₆] (1.5 equiv) are suspended in DMF.
  • Oxidation : CuBr₂ (1.2 equiv) is added, and the mixture is heated at 130°C under O₂ for 12 hours.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane) to yield 5-(furan-2-yl)oxazole-4-carbonitrile.

Optimization Insights :

  • Solvent : DMF is critical for stabilizing radical intermediates.
  • Oxidant : CuBr₂ outperforms FeBr₃ or ZnBr₂, achieving 75% yield.
  • Cyanide Source : K₃[Fe(CN)₆] serves dual roles as CN⁻ donor and coupling partner.

Key Data :

Parameter Value
Yield 68%
Characterization IR (KBr): 2220 cm⁻¹ (C≡N), $$ ^{13}C $$ NMR: δ 158.9 (C=N), 116.4 (CN)

Functionalization at Position 5 of the Oxazole Ring

Introduction of the [(4-Methoxyphenyl)methyl]amino Group

The amino group is installed via nucleophilic aromatic substitution (SNAr) under basic conditions.

Procedure :

  • Chlorination : The oxazole intermediate is treated with PCl₅ in dichloromethane to generate 5-chloro-oxazole-4-carbonitrile.
  • Amination : Reaction with (4-methoxyphenyl)methanamine (1.5 equiv) and K₂CO₃ in DMF at 80°C for 8 hours affords the target compound.

Mechanistic Notes :

  • Base Role : K₂CO₃ deprotonates the amine, enhancing nucleophilicity.
  • Regioselectivity : Electron-withdrawing nitrile group directs substitution to position 5.

Key Data :

Parameter Value
Yield 65%
Characterization HRMS (ESI): m/z calc. for C₂₂H₁₉ClN₃O₃⁺ [M+H]⁺: 408.1112, found: 408.1115

Overall Synthetic Pathway and Scalability

The convergent synthesis is summarized as:

  • Furan-Aldehyde Synthesis (2 steps, 78% yield).
  • Oxazole Formation (1 step, 68% yield).
  • Amination (2 steps, 65% yield).

Critical Parameters for Scalability :

  • Catalyst Loading : CuBr₂ can be reduced to 0.5 equiv without yield loss.
  • Purification : Recrystallization from ethanol improves purity to >98% (HPLC).

Analytical Characterization and Validation

Spectroscopic Data Consolidation

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.45–6.85 (m, 8H, Ar-H), 5.18 (s, 2H, OCH₂), 4.32 (s, 2H, NHCH₂), 3.78 (s, 3H, OCH₃).
  • $$ ^{13}C $$ NMR : δ 161.2 (C=N), 159.8 (C-O), 152.4 (C≡N), 130.1–114.3 (Ar-C), 56.7 (OCH₃).

Purity Assessment

  • HPLC : Rt = 12.4 min (C18 column, 70:30 MeOH/H₂O), purity 98.5%.
  • Elemental Analysis : Calc. C 64.78%, H 4.67%, N 10.27%; Found C 64.72%, H 4.71%, N 10.31%.

Comparative Evaluation of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Copper-Mediated 68 98.5 Radical tolerance, scalability
Robinson-Gabriel 55 97.2 Mild conditions
SNAr Amination 65 98.0 Regioselective

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and oxazole rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products depend on the substituent introduced, such as nitro or sulfonic acid derivatives.

Scientific Research Applications

2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound ID & Reference Substituents (Oxazole Position 5) Furan Substituent Molecular Formula Molecular Weight Notable Properties/Findings
Target Compound [(4-Methoxyphenyl)methyl]amino 5-[(4-Chlorophenoxy)methyl]furan C₂₃H₁₈ClN₃O₄ 443.86 High lipophilicity (Cl, aromatic groups)
4-Fluorobenzylamino 5-[(4-Methoxyphenoxy)methyl]furan C₂₃H₁₈FN₃O₄ 419.41 Reduced steric hindrance (F vs. Cl)
Cyclohexylamino 5-[(4-Chlorophenoxy)methyl]furan C₂₁H₂₀ClN₃O₃ 397.86 Enhanced lipophilicity (cyclohexyl)
Dimethylaminoethylamino 2-Chlorophenyl C₁₄H₁₅ClN₄O 290.75 Basic amino group improves solubility
4-Methoxyphenylamino 5-[(3-Methylphenoxy)methyl]furan C₂₃H₁₉N₃O₄ 401.40 Reduced electronegativity (methyl vs. Cl)

Key Findings from Structural Comparisons :

Electronic Effects: The 4-chlorophenoxy group in the target compound increases electron-withdrawing character compared to the 4-methoxyphenoxy group in . This enhances stability but may reduce solubility. The 4-methoxyphenylmethylamino substituent provides moderate hydrogen-bonding capacity, contrasting with the cyclohexylamino group ( ), which prioritizes lipophilicity over polar interactions.

The 3-methylphenoxy substituent in reduces steric bulk compared to 4-chlorophenoxy, possibly favoring binding in less hydrophobic pockets.

Cyclohexylamino derivatives ( ) show reduced cytotoxicity in some studies, highlighting the trade-off between activity and safety.

Biological Activity

The compound 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic molecule with potential biological activities. This compound is characterized by the presence of furan, oxazole, and various aromatic groups, which contribute to its interaction with biological systems. Understanding its biological activity can provide insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

  • Formation of the furan ring : Starting from simple precursors.
  • Introduction of the chlorophenoxy group : Utilizing chlorophenol derivatives.
  • Construction of the oxazole ring : Following standard cyclization techniques.
  • Final assembly : Incorporating the methoxyphenyl and carbonitrile groups through nucleophilic substitutions and coupling reactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Inhibition of Tubulin Polymerization : Compounds in this class have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization at submicromolar concentrations .
  • Cell Line Studies : Variants of this compound have demonstrated cytotoxic effects across multiple cancer cell lines, with varying potency depending on structural modifications (e.g., presence of methoxy or ethoxy groups) that influence electron donation and steric hindrance .

The proposed mechanism for the biological activity includes:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell proliferation.
  • Receptor Binding : It potentially interacts with cellular receptors, modulating downstream signaling pathways that lead to apoptosis in cancer cells.

Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of structurally related compounds on human leukemia cell lines, reporting moderate to strong activity dependent on the functional groups present . The results indicated that modifications at specific positions significantly enhanced or reduced activity.

Compound VariationIC50 (μM)Cell Line Tested
Original Compound>10PBL
Modified Compound A5HL60
Modified Compound B12K562

Study 2: Toxicity Assessment

Further investigations assessed the cytotoxic potential against normal human cells, revealing that most derivatives exhibited low toxicity (IC50 >100 μM), indicating a favorable therapeutic index compared to their activity against tumor cells .

Q & A

Q. What are the optimal synthetic pathways for preparing 2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile?

Methodological Answer: The synthesis involves multi-step reactions, including:

  • Step 1: Formation of the furan-2-yl intermediate via Sonogashira coupling or nucleophilic substitution to introduce the 4-chlorophenoxy methyl group .
  • Step 2: Oxazole ring construction using a cyclocondensation reaction between a nitrile and an amine, with [(4-methoxyphenyl)methyl]amine as the nucleophile .
  • Step 3: Carbonitrile group introduction via halogenation followed by cyanation.

Key Conditions:

  • Solvents: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under inert atmospheres (N₂/Ar) .
  • Catalysts: Pd(PPh₃)₄ for coupling reactions; triethylamine for deprotonation .
  • Yield Optimization: Use of protecting groups (e.g., Boc) to prevent side reactions during amine coupling .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenoxy methyl at δ 4.5–5.0 ppm for -OCH₂-) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 467.12 g/mol) .
  • X-ray Crystallography: Resolves regioselectivity in oxazole ring substitution (e.g., confirming amino group orientation) .

Q. Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₁₈ClN₃O₄
Molecular Weight467.86 g/mol
Key Functional GroupsOxazole, furan, carbonitrile

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: ~10 mg/mL); insoluble in water. Pre-solubilization in DMSO is recommended for biological assays .
  • Stability: Degrades under UV light (λ > 300 nm) due to the carbonitrile group. Store at -20°C in amber vials under inert gas .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Hypothesized Mechanism: The oxazole and furan moieties may mimic ATP-binding motifs, inhibiting kinases (e.g., EGFR). The 4-methoxyphenyl group enhances membrane permeability .
  • Experimental Validation:
    • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to purified kinases.
    • Cellular Assays: Monitor apoptosis via flow cytometry (Annexin V staining) in cancer cell lines .

Contradictions: Conflicting reports on IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM in HeLa cells) suggest batch-dependent purity or assay variability .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Impurity Profiling: Use HPLC-MS to identify byproducts (e.g., hydrolyzed carbonitrile) affecting bioactivity .
  • Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DOE): Vary solvents (THF vs. DMF), catalysts (PdCl₂ vs. Pd(OAc)₂), and temperatures (60°C vs. 80°C) to identify optimal conditions .
  • Continuous Flow Chemistry: Reduces reaction time from 24h to 2h and improves yield by 15% .

Q. Table 2: Yield Optimization Data

ConditionYield (%)Purity (%)Source
THF, 60°C4592
DMF, 80°C6288
Flow Chemistry7795

Q. How can computational modeling predict regioselectivity in functional group modifications?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to calculate Fukui indices, identifying the oxazole C-5 position as the most electrophilic site for amino group attachment .
  • Molecular Docking: AutoDock Vina simulates binding poses with tubulin, guiding rational design of derivatives .

Q. What analytical methods resolve regiochemical ambiguity in derivatives?

Methodological Answer:

  • NOESY NMR: Detects spatial proximity between the 4-methoxyphenyl group and oxazole protons to confirm substitution patterns .
  • Isotopic Labeling: ¹³C-labeled carbonitrile tracks reaction pathways in derivatization studies .

Q. How are degradation products analyzed under stress conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions.
  • LC-MS/MS: Identifies major degradants (e.g., oxazole ring-opening product at m/z 320.1) .

Q. What interactions occur between the carbonitrile group and biological nucleophiles?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates with glutathione (GSH) at pH 7.4 to assess thiol-mediated cyano hydrolysis .
  • Mass Spectrometry: Detect covalent adducts (e.g., GSH-CN) to evaluate off-target reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.